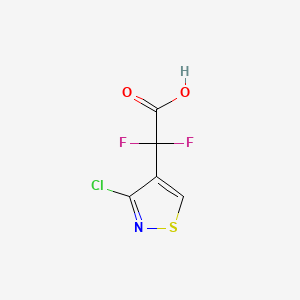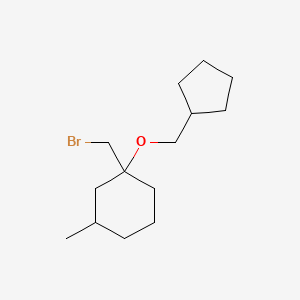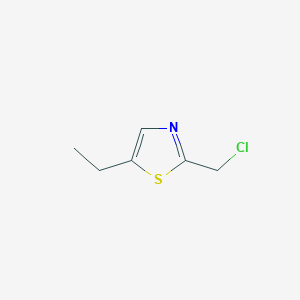
2-(Chloromethyl)-5-ethyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and an ethyl group at the fifth position of the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The process typically involves the following steps:
Reaction with Chlorine: Allyl isothiocyanate (CH₂=CH-CH₂-NCS) is reacted with chlorine at temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-5-ethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
2-(Chloromethyl)-5-ethyl-1,3-thiazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis .
Comparison with Similar Compounds
2-Chloromethyl-5-methyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloromethyl-5-phenyl-1,3-thiazole: Contains a phenyl group at the fifth position.
Uniqueness: 2-(Chloromethyl)-5-ethyl-1,3-thiazole is unique due to the presence of both a chloromethyl and an ethyl group, which confer distinct chemical properties and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
2-(chloromethyl)-5-ethyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3 |
InChI Key |
OMNARGNMMFLYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


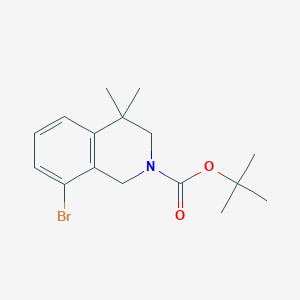
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)
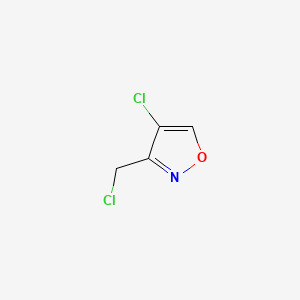
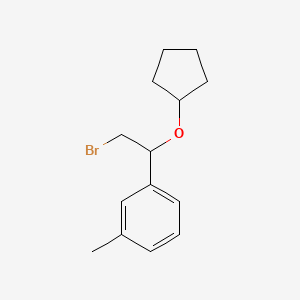


![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)

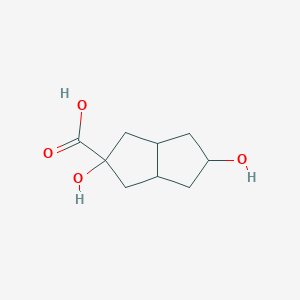
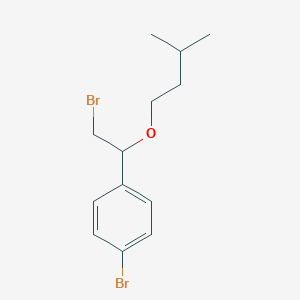
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
